Patent-Protected Commercial Exclusivity Confers Supply-Chain Certainty for Regulated Pharmaceutical Development
ChemicalBook states that the sale of ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate (free base and hydrochloride salt) is prohibited under active patent protection . In contrast, the closest structural analog, tert-butyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate (CAS not assigned in registry), is commercially available as an AldrichCPR product from Sigma-Aldrich without patent restrictions . This binary legal distinction represents a binary procurement filter: for generic pharmaceutical intermediate procurement, the ethyl carbamate derivative's patent-enforced exclusivity ensures that only the patent holder or licensed vendors can legally supply the authentic intermediate required for downstream patent-compliant API synthesis. This eliminates the risk of receiving non-conforming regioisomers or salt forms that could jeopardize regulatory filings.
| Evidence Dimension | Patent-Protected Commercial Availability |
|---|---|
| Target Compound Data | Sale prohibited under active patent; restricted commercial distribution (ChemicalBook, 2026) |
| Comparator Or Baseline | tert-Butyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate: commercially available via Sigma-Aldrich AldrichCPR catalog |
| Quantified Difference | Binary legal status: Restricted (target) vs. Unrestricted (comparator) |
| Conditions | Legal/regulatory procurement context as of May 2026 |
Why This Matters
For pharmaceutical development under patent protection, procurement of the legally restricted intermediate is mandatory to maintain compliance and avoid infringement liability.
